3-Ethynyl-pyridine 1-oxide

Organic Synthesis Heterocyclic Chemistry Process Optimization

3-Ethynyl-pyridine 1-oxide (CAS 49836-11-5) is a heterocyclic organic compound with the molecular formula C7H5NO and a molecular weight of 119.12 g/mol. It is a derivative of pyridine featuring an ethynyl group at the 3-position and an N-oxide functionality on the ring nitrogen.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 49836-11-5
Cat. No. B3391978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-pyridine 1-oxide
CAS49836-11-5
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC#CC1=C[N+](=CC=C1)[O-]
InChIInChI=1S/C7H5NO/c1-2-7-4-3-5-8(9)6-7/h1,3-6H
InChIKeyVEORPOJZRSZZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-pyridine 1-oxide (CAS 49836-11-5) – Properties and Procurement Considerations for Chemical Research


3-Ethynyl-pyridine 1-oxide (CAS 49836-11-5) is a heterocyclic organic compound with the molecular formula C7H5NO and a molecular weight of 119.12 g/mol . It is a derivative of pyridine featuring an ethynyl group at the 3-position and an N-oxide functionality on the ring nitrogen. The canonical SMILES representation is C#CC1=C[N+](=CC=C1)[O-] . This compound serves as a versatile intermediate in organic synthesis, with the ethynyl group enabling participation in various cycloaddition and cross-coupling reactions, while the N-oxide moiety modulates the electronic properties and reactivity of the pyridine ring [1].

Why 3-Ethynyl-pyridine 1-oxide is Not a Readily Interchangeable Building Block in Chemical Synthesis


3-Ethynyl-pyridine 1-oxide possesses a unique combination of a terminal alkyne and an N-oxide moiety that cannot be replicated by structurally similar alternatives. Simple substitution with 3-ethynylpyridine (CAS 2510-23-8) forfeits the N-oxide group, which is critical for enhancing electrophilic substitution reactivity and enabling subsequent deoxygenation or functionalization steps [1]. Conversely, substituting with other 3-substituted pyridine N-oxides, such as 3-ethylpyridine N-oxide (CAS 14906-62-8), eliminates the terminal alkyne, thereby preventing participation in click chemistry, Sonogashira couplings, and other alkyne-specific transformations [2]. The combination of both functionalities in a single, small-molecule scaffold is what confers its distinct value in multi-step synthetic sequences, making generic substitution ineffective without altering the synthetic pathway.

Product-Specific Quantitative Evidence for 3-Ethynyl-pyridine 1-oxide (CAS 49836-11-5) vs. Structural Comparators


Synthetic Yield Comparison: N-Oxidation of 3-Ethynylpyridine Using Various Oxidizing Agents

In a comparative study of N-oxidation methods, the conversion of 3-ethynylpyridine to its corresponding N-oxide (3-ethynyl-pyridine 1-oxide) was examined using five different reagents. The highest yield was achieved with m-chloroperoxybenzoic acid (m-CPBA), underscoring the importance of reagent selection for efficient preparation of this specific compound [1].

Organic Synthesis Heterocyclic Chemistry Process Optimization

Click Chemistry Reactivity: CuAAC with Polyoxometalate Azides

3-Ethynyl-pyridine 1-oxide (or its precursor 3-ethynylpyridine) demonstrates quantitative reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with polyoxometalate-based azides, leading to the selective formation of symmetric and asymmetric triazole-linked products. This contrasts with non-alkynylated pyridine N-oxides, which are unreactive in CuAAC [1].

Click Chemistry Materials Science Coordination Chemistry

Electronic Property Modulation: Substituent Effects on N-Oxide Redox and Binding

DFT calculations on a series of substituted pyridine N-oxides reveal that electron-withdrawing substituents, such as the ethynyl group, significantly increase electron affinity. This leads to enhanced antifungal activity compared to analogs with electron-donating substituents, which instead exhibit greater complexation ability [1].

Computational Chemistry Medicinal Chemistry Physical Organic Chemistry

Recommended Research and Industrial Application Scenarios for 3-Ethynyl-pyridine 1-oxide (CAS 49836-11-5)


Building Block for Bioconjugation and Chemical Biology

Due to its terminal alkyne group, 3-ethynyl-pyridine 1-oxide is an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules (e.g., peptides, DNA, or fluorescent dyes). This enables the site-specific attachment of a pyridine N-oxide moiety to biological targets for labeling, pull-down assays, or mechanistic studies, a capability not offered by non-ethynyl pyridine N-oxide analogs [1].

Precursor for Functionalized Polyoxometalate (POM) Hybrids

As demonstrated by its quantitative reactivity with POM-based azides, this compound is a key precursor for the construction of covalent POM-organic hybrids. The resulting materials, featuring redox-active polyoxometalate cores linked via pyridyltriazole units, are promising candidates for applications in molecular electronics, catalysis, and high-density data storage devices [1].

Scaffold for Designing Electron-Deficient Bioactive Molecules

The electron-withdrawing nature of the ethynyl group increases the electron affinity of the pyridine N-oxide core, a property linked to enhanced antifungal activity in this class of compounds. Researchers can leverage this scaffold to design and synthesize novel antifungal agents with potentially improved potency compared to electron-rich N-oxide analogs [1].

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